molecular formula C5H9NO3S B14704236 (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid CAS No. 23652-74-6

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid

Cat. No.: B14704236
CAS No.: 23652-74-6
M. Wt: 163.20 g/mol
InChI Key: XXMSBUDHKMHMTJ-MFXDVPHUSA-N
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Description

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid is an organic compound with a unique structure that includes a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid typically involves the oxidation of precursor compounds. One common method is the oxidation of thiazinane derivatives using oxidizing agents like hydrogen peroxide or oxygen under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazinane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under various conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazinane derivatives.

    Substitution: Various substituted thiazinane compounds.

Scientific Research Applications

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

23652-74-6

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

(1S,3R)-1-oxo-1,4-thiazinane-3-carboxylic acid

InChI

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-,10-/m0/s1

InChI Key

XXMSBUDHKMHMTJ-MFXDVPHUSA-N

Isomeric SMILES

C1C[S@](=O)C[C@H](N1)C(=O)O

Canonical SMILES

C1CS(=O)CC(N1)C(=O)O

Origin of Product

United States

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